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Introduction
Angiopoietin-1 (Ang1) is a critical ligand for the Tie2 receptor tyrosine kinase, a key regulator of

vascular development, maturation, and stability. The Ang1/Tie2 signaling pathway is essential

for maintaining endothelial cell quiescence and integrity. Dysregulation of this pathway is

implicated in various pathologies, including cancer and inflammatory diseases. Consequently,

the Ang1/Tie2 axis has emerged as a significant target for therapeutic intervention.

BAY-826 is a potent and selective small molecule inhibitor of Tie2 kinase activity with a

dissociation constant (Kd) of 1.6 nM. It also shows high affinity for Tie1, DDR1, and DDR2.

These application notes provide a comprehensive protocol for an Angiopoietin-1 stimulation

assay in human umbilical vein endothelial cells (HUVECs) and the use of BAY-826 to inhibit

this stimulation. The primary readout for this assay is the phosphorylation of the Tie2 receptor,

a direct indicator of its activation.

Principle of the Assay
This assay is designed to quantify the activation of the Tie2 receptor by its ligand, Angiopoietin-

1, and to assess the inhibitory potential of compounds like BAY-826. Upon binding of Ang1, the

Tie2 receptor dimerizes and autophosphorylates on specific tyrosine residues within its

intracellular domain. This phosphorylation event initiates downstream signaling cascades,

primarily through the PI3K/Akt pathway, leading to endothelial cell survival and vascular
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stabilization. The level of Tie2 phosphorylation can be detected and quantified using various

methods, with Western blotting being a common and reliable technique. BAY-826, by binding to

the ATP-binding pocket of the Tie2 kinase domain, prevents this autophosphorylation, thus

inhibiting downstream signaling.

Materials and Reagents
Cells: Human Umbilical Vein Endothelial Cells (HUVECs)

Culture Media: Endothelial Growth Medium (EGM-2) supplemented with growth factors, and

serum-free basal medium for starvation.

Reagents for Stimulation and Inhibition:

Recombinant Human Angiopoietin-1 (Ang1)

COMP-Angiopoietin-1 (a more potent, soluble variant)

BAY-826

Dimethyl sulfoxide (DMSO) for dissolving BAY-826

Reagents for Western Blotting:

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein Assay Kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies:

Anti-phospho-Tie2 (Tyr992) antibody

Anti-total Tie2 antibody
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HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Experimental Protocols
Cell Culture and Preparation

Cell Seeding: Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5%

CO2. For a typical experiment, seed HUVECs in 6-well plates at a density that allows them

to reach 80-90% confluency on the day of the experiment.

Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium,

wash the cells once with phosphate-buffered saline (PBS), and replace the medium with

serum-free basal medium. Incubate the cells for 4-6 hours to reduce basal receptor tyrosine

kinase activity.

Angiopoietin-1 Stimulation and BAY-826 Inhibition
Preparation of Compounds:

Prepare a stock solution of BAY-826 in DMSO. Further dilute in serum-free basal medium

to the desired final concentrations. A final DMSO concentration should be kept below

0.1%.

Reconstitute Ang1 or COMP-Ang1 in sterile PBS or as per the manufacturer's instructions

to prepare a stock solution. Further dilute in serum-free basal medium to the desired final

concentrations.

Inhibition Step: For wells testing the inhibitory effect of BAY-826, pre-incubate the serum-

starved cells with medium containing the desired concentrations of BAY-826 (e.g., 1 µM) for

1-2 hours at 37°C. Include a vehicle control (DMSO) for comparison.

Stimulation Step: Add Ang1 or COMP-Ang1 to the wells at the desired concentrations (e.g.,

10-800 ng/mL for Ang1, or a concentration known to elicit a robust response such as 300-
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400 ng/mL). Incubate for the desired time points (e.g., 10-30 minutes) at 37°C. A typical

stimulation time is 15-30 minutes. Include an unstimulated control (vehicle).

Cell Lysis and Protein Quantification
Cell Lysis: After stimulation, place the plates on ice and aspirate the medium. Wash the cells

once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with

protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to

a microcentrifuge tube.

Lysate Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing.

Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular

debris.

Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine

the protein concentration of each lysate using a protein assay kit (e.g., BCA assay)

according to the manufacturer's protocol.

Western Blotting for Tie2 Phosphorylation
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add

Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel.

Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or

nitrocellulose membrane.

Blocking and Antibody Incubation:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Tie2 (p-Tie2) overnight

at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.
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Wash the membrane again three times with TBST.

Detection: Add the chemiluminescent substrate to the membrane and incubate for the time

recommended by the manufacturer.

Imaging: Capture the chemiluminescent signal using an imaging system.

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped

and re-probed with a primary antibody against total Tie2.

Data Analysis
Densitometry: Quantify the band intensities for p-Tie2 and total Tie2 using image analysis

software.

Normalization: Normalize the p-Tie2 signal to the total Tie2 signal for each sample to account

for any differences in protein loading.

Data Interpretation: Compare the normalized p-Tie2 levels across different treatment

conditions (unstimulated, Ang1-stimulated, and Ang1-stimulated with BAY-826 inhibition).

Data Presentation
Table 1: BAY-826 Kinase Inhibitory Profile

Kinase Dissociation Constant (Kd)

Tie2 1.6 nM

Tie1 0.9 nM

DDR1 0.4 nM

DDR2 1.3 nM

LOK 5.9 nM

Data summarized from available literature demonstrating the high potency and selectivity of

BAY-826 for Tie2.
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Table 2: Representative Data from Angiopoietin-1
Stimulation Assay

Treatment
Condition

Angiopoietin-1
(ng/mL)

BAY-826 (µM)
Normalized p-Tie2
Level (Arbitrary
Units)

Unstimulated Control 0 0 1.0

Ang1 Stimulation 300 0 8.5

BAY-826 Inhibition 300 1 1.2

Vehicle Control 0 1 (DMSO) 1.0

This table presents hypothetical data for illustrative purposes, based on qualitative findings

from published studies. Actual results may vary depending on experimental conditions.
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Caption: Angiopoietin-1 signaling pathway and the inhibitory action of BAY-826.

Experimental Workflow for Angiopoietin-1 Stimulation
Assay
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Caption: Workflow of the Angiopoietin-1 stimulation assay with BAY-826.
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To cite this document: BenchChem. [Application Notes: Angiopoietin-1 Stimulation Assay
with BAY-826]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10786929#angiopoietin-1-stimulation-assay-with-
bay-826]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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